molecular formula C14H24ClN5 B12216193 1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12216193
M. Wt: 297.83 g/mol
InChI Key: HQNGSXWDDAUTAG-UHFFFAOYSA-N
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Description

1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two propyl-substituted pyrazole rings connected via a methanamine linker.

Preparation Methods

The synthesis of 1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated with propyl halides to introduce the propyl groups at the desired positions.

    Linking the pyrazole rings: The final step involves the reaction of the alkylated pyrazoles with formaldehyde and a secondary amine to form the methanamine linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other pyrazole derivatives, such as:

    1-(1H-pyrazol-1-yl)pyridine: Known for its use in coordination chemistry and as a ligand in metal complexes.

    1-(1H-pyrazol-4-yl)methanol: Studied for its potential biological activities and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine linker, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(1-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-3-6-18-8-5-14(17-18)11-15-9-13-10-16-19(12-13)7-4-2;/h5,8,10,12,15H,3-4,6-7,9,11H2,1-2H3;1H

InChI Key

HQNGSXWDDAUTAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)CCC.Cl

Origin of Product

United States

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